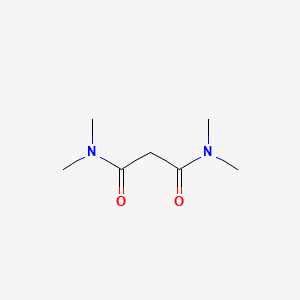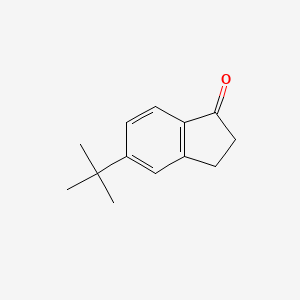
(Ciclohexilmetil)trifenilfosfonio yoduro
Descripción general
Descripción
(Cyclohexylmethyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C25H28IP. It is a phosphonium salt where the phosphonium ion is bonded to a cyclohexylmethyl group and three phenyl groups, with iodide as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes or ketones.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)triphenylphosphonium iodide has several applications in scientific research:
Organic Synthesis: It is widely used in the Wittig reaction to synthesize alkenes, which are important intermediates in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly in the formation of complex molecules that require precise control over the formation of double bonds.
Material Science: It is used in the preparation of polymers and other materials that require specific structural features imparted by the alkenes formed in the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Cyclohexylmethyl)triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with cyclohexylmethyl iodide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or dichloromethane. The reaction conditions often involve heating to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the synthesis of (Cyclohexylmethyl)triphenylphosphonium iodide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity. The product is usually purified by recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)triphenylphosphonium iodide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a ylide intermediate, which then reacts with the carbonyl compound.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, base (such as sodium hydroxide or potassium tert-butoxide)
Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Major Products
The major products of the Wittig reaction involving (Cyclohexylmethyl)triphenylphosphonium iodide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a cyclohexylmethyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a cyclohexylmethyl group.
Benzyltriphenylphosphonium iodide: Features a benzyl group in place of the cyclohexylmethyl group.
Uniqueness
(Cyclohexylmethyl)triphenylphosphonium iodide is unique due to the presence of the cyclohexylmethyl group, which can impart different steric and electronic properties compared to other phosphonium salts. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
cyclohexylmethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJJRORCSDLEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468722 | |
| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91312-70-8 | |
| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)













